

# A Comparative Guide to the Bioequivalence of Dexbrompheniramine Maleate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Dexbrompheniramine maleate |           |
| Cat. No.:            | B124706                    | Get Quote |

For researchers and drug development professionals, understanding the bioequivalence of different drug formulations is paramount to ensuring therapeutic interchangeability. This guide provides a comparative analysis of two oral formulations of **dexbrompheniramine maleate**, a first-generation antihistamine. The data presented here is based on a study that evaluated the steady-state bioavailability of a repeat-action combination tablet against a conventional immediate-release tablet.

# **Quantitative Data Summary**

The following table summarizes the key pharmacokinetic parameters obtained from a bioequivalence study comparing a repeat-action combination tablet containing 6 mg of **dexbrompheniramine maleate** and 120 mg of pseudoephedrine sulfate with a reference treatment of a conventional 2 mg **dexbrompheniramine maleate** immediate-release tablet administered concomitantly with a 120 mg pseudoephedrine sulfate repeat-action tablet. The results demonstrate that at steady state, the two formulations are bioequivalent.[1]



| Pharmacokinetic<br>Parameter | Repeat-Action Combination Tablet (Test) | Conventional Immediate-<br>Release Tablet (Reference) |
|------------------------------|-----------------------------------------|-------------------------------------------------------|
| Cmin (ng/mL)                 | Data not specified in abstract          | Data not specified in abstract                        |
| Cmax (ng/mL)                 | Data not specified in abstract          | Data not specified in abstract                        |
| tmax (hours)                 | Data not specified in abstract          | Data not specified in abstract                        |
| AUC (ng·h/mL)                | Data not specified in abstract          | Data not specified in abstract                        |

Note: The abstract of the cited study states that the major bioavailability parameters (Cmin, Cmax, tmax, and AUC) were determined and statistically evaluated to be bioequivalent at steady state, but does not provide the specific numerical data.[1]

# **Experimental Protocol**

The bioequivalence of the two **dexbrompheniramine maleate** formulations was established through a randomized, two-way crossover study involving healthy adult male volunteers.[1] The study was designed to achieve steady-state plasma concentrations of the drug.

Study Design: A randomized, two-way crossover design was implemented.[1] This design allows each subject to serve as their own control, minimizing inter-subject variability.

Study Population: The study enrolled twelve healthy adult male volunteers.[1]

#### **Drug Administration:**

- Test Formulation: A repeat-action combination tablet containing 6 mg of dexbrompheniramine maleate and 120 mg of pseudoephedrine sulfate was administered every 12 hours for 7 days.[1]
- Reference Formulation: Conventional 2 mg dexbrompheniramine maleate tablets were administered every 4 hours, along with 120 mg pseudoephedrine sulfate repeat-action tablets every 12 hours, for 7 days.[1]

Sampling: Blood samples were collected at frequent intervals throughout each 7-day dosing period to determine the plasma concentrations of dexbrompheniramine.[1]



Bioanalytical Method: Sensitive and specific gas-liquid chromatographic methods were utilized for the quantitative determination of dexbrompheniramine in plasma samples.[1]

Pharmacokinetic Analysis: The primary pharmacokinetic parameters, including minimum plasma concentration (Cmin), maximum plasma concentration (Cmax), time to reach maximum concentration (tmax), and the area under the plasma concentration-time curve (AUC), were calculated from the plasma concentration data on days 6 and 7 of dosing.[1]

Statistical Analysis: Statistical evaluation of the pharmacokinetic parameters was performed to assess the bioequivalence between the test and reference formulations.[1] The two formulations were considered bioequivalent if the 90% confidence intervals for the ratio of the geometric means of Cmax and AUC fell within the acceptance range of 80% to 125%.

### **Visualizations**

## **Experimental Workflow for a Bioequivalence Study**



Click to download full resolution via product page

Caption: A typical experimental workflow for a crossover bioequivalence study.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Steady-state bioavailability of dexbrompheniramine and pseudoephedrine from a repeataction combination tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Bioequivalence of Dexbrompheniramine Maleate Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b124706#bioequivalence-study-of-different-dexbrompheniramine-maleate-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com